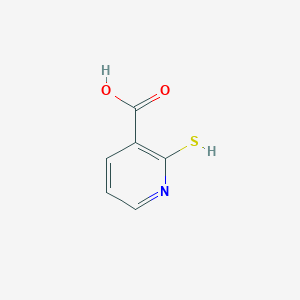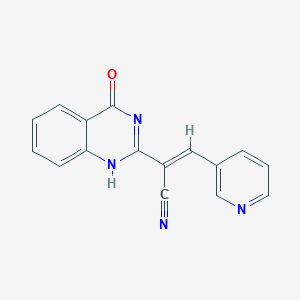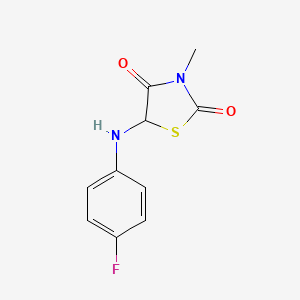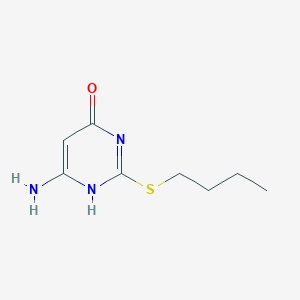
2-sulfanylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid and exhibits three potential binding sites: the pyridine nitrogen, the sulfhydryl sulfur, and the carboxylic oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylpyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with thiol-containing reagents. One common method is the alkylation of this compound with 3-bromo-1-propyne to obtain both monopropargyl and dipropargyl derivatives . The reaction conditions often involve the use of bases such as potassium carbonate (K₂CO₃) in solvents like acetone (Me₂CO) or ethanol (EtOH).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and alkylating agents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated pyridines and alkylated derivatives.
Applications De Recherche Scientifique
2-Sulfanylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of luminescent materials and as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-sulfanylpyridine-3-carboxylic acid involves its ability to coordinate with metal ions through its pyridine nitrogen, sulfhydryl sulfur, and carboxylic oxygen. This coordination can lead to the formation of stable complexes that exhibit unique properties, such as luminescence and catalytic activity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but lacks the sulfhydryl group.
Uniqueness
2-Sulfanylpyridine-3-carboxylic acid is unique due to the presence of the sulfhydryl group, which provides additional binding sites and reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHFQKONWMWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7727504.png)

![N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide](/img/structure/B7727517.png)
![Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-](/img/structure/B7727524.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B7727529.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B7727564.png)

